(2R)-1-(aminooxy)propan-2-ol
Description
(2R)-1-(Aminooxy)propan-2-ol is a chiral secondary alcohol characterized by an aminooxy (-ONH₂) functional group at the C1 position and a hydroxyl (-OH) group at the C2 position. Its stereospecific R-configuration confers distinct physicochemical and biological properties compared to its S-enantiomer or racemic mixtures.
Properties
CAS No. |
740075-08-5 |
|---|---|
Molecular Formula |
C3H9NO2 |
Molecular Weight |
91.1 |
Purity |
95 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in Cardiovascular Therapeutics
(2R,S)-1-(1H-Indol-4-yloxy)-3-(2-(2-Methoxyphenoxy)ethylamino)propan-2-ol (Compound (R,S)-9)
- Structure: Contains an indolyloxy group at C1 and a phenoxyethylamino group at C3.
- Activity: Demonstrates α1-/β1-adrenolytic activity comparable to carvedilol, a clinically used β-blocker. It shows antiarrhythmic and hypotensive effects, with IC₅₀ values for α1-adrenoceptor binding in the nanomolar range .
Dexpropranolol Hydrochloride ((R)-1-Isopropylamino-3-(1-naphthyloxy)propan-2-ol)
- Structure: Features a naphthyloxy group and isopropylamino substituent.
- Activity: Acts as a β-adrenoreceptor antagonist with membrane-stabilizing effects. Unlike (2R)-1-(aminooxy)propan-2-ol, dexpropranolol lacks the aminooxy group, which may limit its utility in conjugation or iodination reactions .
(2R,2S)-1-(Isopropylamino)-3-phenoxypropan-2-ol (β-Sympatholytic Agent)
- Structure: Contains a phenoxy group and isopropylamino substituent.
- Reactivity : Used as a substrate for regioselective iodination (triple iodination at o-, m-, p- positions) with 95–99% yields under mild conditions .
- Comparison: The aminooxy group in this compound could enable similar iodination efficiency but with distinct regioselectivity due to electronic differences.
(2R)-1-(Dimethylamino)propan-2-ol
- Structure: Substitutes the aminooxy group with a dimethylamino (-N(CH₃)₂) moiety.
- Physicochemical Properties: Higher basicity (pKa ~9–10) compared to the aminooxy derivative (pKa ~6–7), affecting solubility and membrane permeability .
Table 1: Comparative Pharmacological Profiles
Key Research Findings and Insights
- Stereochemical Impact: The R-configuration in this compound may enhance target specificity compared to racemic mixtures, as seen in dexpropranolol’s superior β-blockade over racemic propranolol .
- Pharmacological Gaps: Direct data on this compound’s receptor interactions are absent; extrapolation from structural analogs suggests possible α1-/β1-adrenoceptor modulation .
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